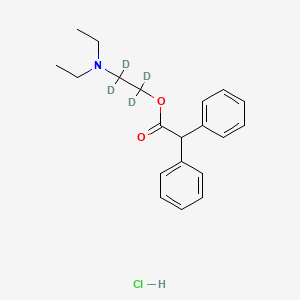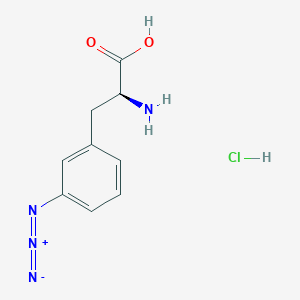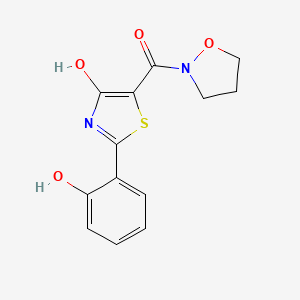
TRPM8 antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRPM8 antagonist 3 is a compound that inhibits the activity of the transient receptor potential melastatin subtype 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol. It plays a significant role in sensory perception, particularly in detecting cold and pain. This compound has been studied for its potential therapeutic applications in various medical conditions, including pain management and cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRPM8 antagonist 3 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, the reaction between an aromatic aldehyde and an amine can form an imine intermediate, which is then cyclized to form the core structure.
Functionalization: The core structure is further functionalized by introducing various substituents through reactions such as alkylation, acylation, and halogenation. These reactions are carried out under controlled conditions, often using catalysts and specific reagents to achieve the desired functional groups.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to larger quantities. This requires optimization of reaction conditions, selection of suitable solvents, and efficient purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
TRPM8 antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Pain Management: By inhibiting TRPM8, the compound can reduce cold-induced pain and hypersensitivity, making it a potential therapeutic agent for conditions like neuropathic pain and migraine
Cancer Treatment: TRPM8 is overexpressed in several types of cancer, including prostate and pancreatic cancer. .
Inflammatory Diseases: The compound’s ability to modulate TRPM8 activity has implications for treating inflammatory conditions, as TRPM8 is involved in inflammatory pain pathways
Other Applications: TRPM8 antagonist 3 is also being explored for its potential in treating conditions like overactive bladder, dry eye disease, and metabolic disorders
Wirkmechanismus
TRPM8 antagonist 3 exerts its effects by binding to the TRPM8 ion channel and inhibiting its activity. This prevents the influx of calcium ions into cells, which is a key step in the activation of TRPM8. By blocking this pathway, the compound can reduce the sensation of cold and pain. Additionally, this compound can interfere with signaling pathways involved in cancer cell proliferation and metastasis, further highlighting its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
TRPM8 antagonist 3 is part of a broader class of TRPM8 antagonists, each with unique structural features and pharmacological properties. Some similar compounds include:
AMTB: Another TRPM8 antagonist that has shown efficacy in reducing cold-induced pain and hypersensitivity.
BCTC: A potent TRPM8 antagonist with applications in pain management and cancer treatment.
M8-B: A TRPM8 antagonist that has demonstrated potential in treating inflammatory and metabolic disorders.
Compared to these compounds, this compound may offer unique advantages in terms of potency, selectivity, and metabolic stability, making it a valuable candidate for further research and development .
Eigenschaften
Molekularformel |
C13H12N2O4S |
|---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
[4-hydroxy-2-(2-hydroxyphenyl)-1,3-thiazol-5-yl]-(1,2-oxazolidin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O4S/c16-9-5-2-1-4-8(9)12-14-11(17)10(20-12)13(18)15-6-3-7-19-15/h1-2,4-5,16-17H,3,6-7H2 |
InChI-Schlüssel |
BKUQCBLRBYEPFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(OC1)C(=O)C2=C(N=C(S2)C3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
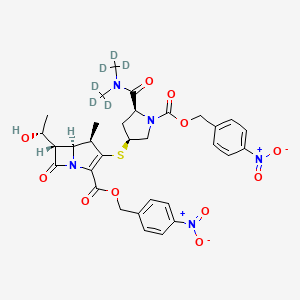

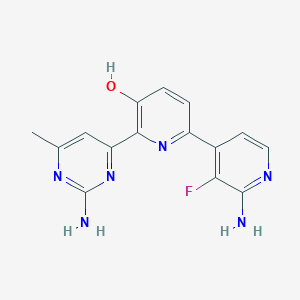
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
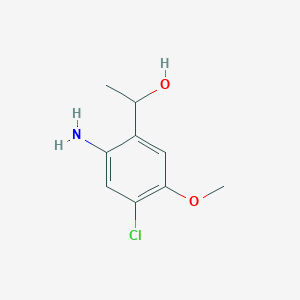
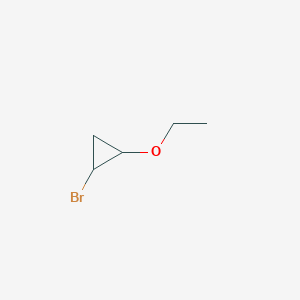
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)

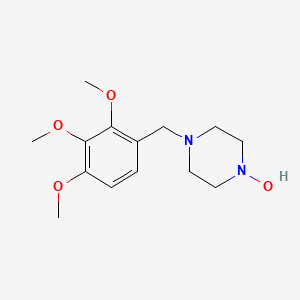
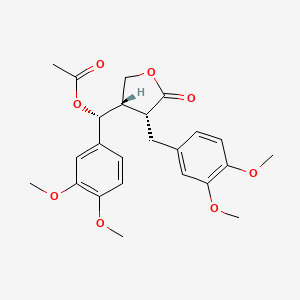
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
